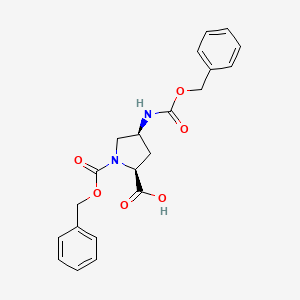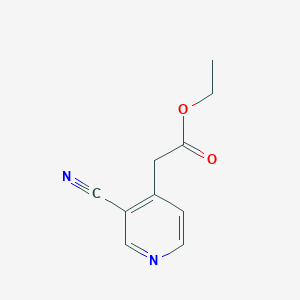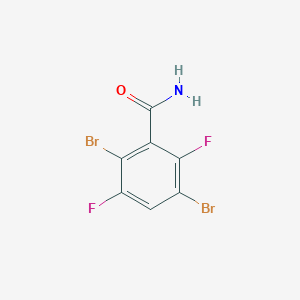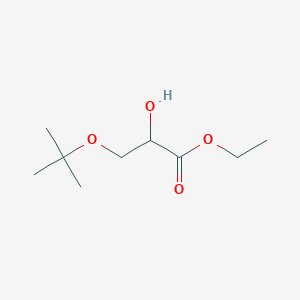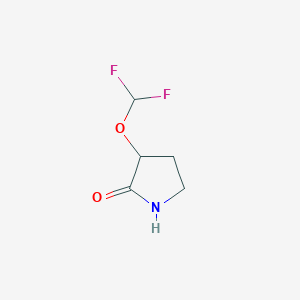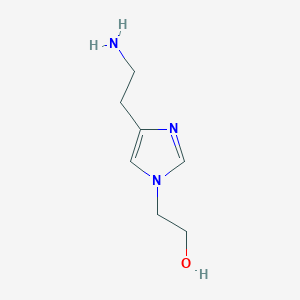![molecular formula C7H4F3N3OS B13090876 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B13090876.png)
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, particularly their potential as anti-tuberculosis agents . The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Preparation Methods
The synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization with formamide to form the imidazo[2,1-b]thiazole core . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using microwave irradiation or catalyst-free conditions .
Chemical Reactions Analysis
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide involves targeting the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . By inhibiting this component, the compound disrupts the energy production process in the bacteria, leading to its death .
Comparison with Similar Compounds
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a benzene ring fused to the imidazo[2,1-b]thiazole core, which can alter their biological activity and chemical properties.
The uniqueness of this compound lies in its potent anti-tuberculosis activity and its ability to target the QcrB component, making it a promising candidate for drug development .
Properties
Molecular Formula |
C7H4F3N3OS |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C7H4F3N3OS/c8-7(9,10)4-3(5(11)14)13-1-2-15-6(13)12-4/h1-2H,(H2,11,14) |
InChI Key |
CPRLGMQXSPQAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


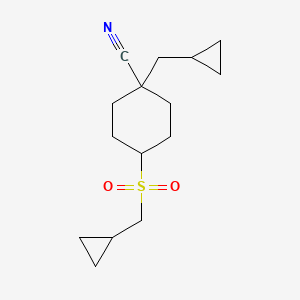
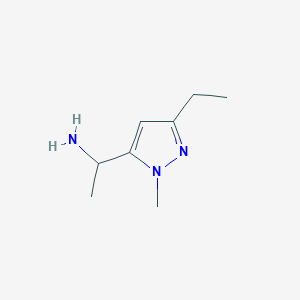
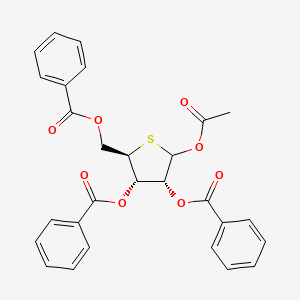
![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)

